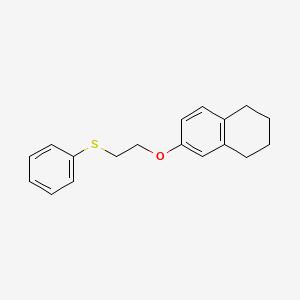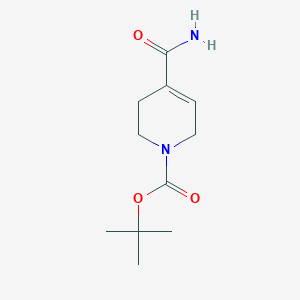
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate
概要
説明
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a carbamoyl group, and a dihydropyridine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl acetoacetate, an amine, and a suitable aldehyde or ketone, followed by cyclization and carbamoylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.
Reduction: Reduction reactions might convert the dihydropyridine ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly at the carbamoyl or tert-butyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, dihydropyridine derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on biological systems, including its potential as a drug candidate.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific interactions with molecular targets. In medicinal chemistry, dihydropyridines are known to interact with calcium channels, affecting cellular processes. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Uniqueness
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties compared to other dihydropyridines.
特性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
tert-butyl 4-carbamoyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h4H,5-7H2,1-3H3,(H2,12,14) |
InChIキー |
KGYJTZQTWRFLED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine](/img/structure/B8413345.png)
![5-fluoro-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8413353.png)
![4-Hydroxy-3-oxabicyclo [4.3.0]nona-8-en-7-on](/img/structure/B8413360.png)
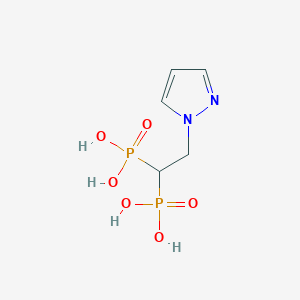
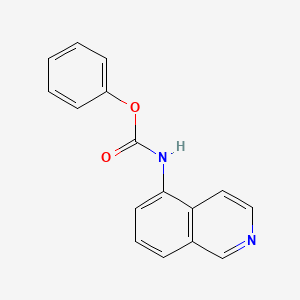
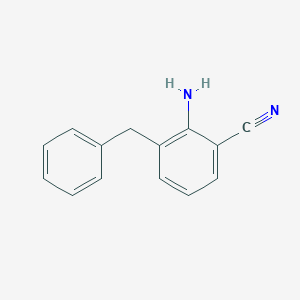

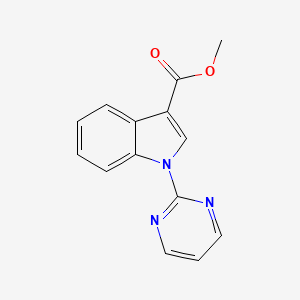
![4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]benzamide](/img/structure/B8413397.png)
![2-[(3-Bromophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8413403.png)
![N-[2-(Diethylamino)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetamide](/img/structure/B8413407.png)
